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Compound of Interest

Compound Name: 2-(4-Nitrophenyl)ethanamine

Cat. No.: B181158

This guide provides a detailed comparison of the spectroscopic data for 2-(4-
Nitrophenyl)ethanamine against two structurally related alternatives: phenethylamine and p-
nitrotoluene. The objective is to offer researchers, scientists, and drug development
professionals a comprehensive resource for the cross-validation of 2-(4-
Nitrophenyl)ethanamine using common spectroscopic techniques. All data is presented in
standardized tables, and detailed experimental protocols are provided for each analytical
method.

Data Presentation

The following tables summarize the key quantitative data obtained from *H NMR, 3C NMR, FT-
IR, and Mass Spectrometry for 2-(4-Nitrophenyl)ethanamine and its selected alternatives.

Table 1: *H NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compound Ar-H -CHz-Ar -CHz2-N -NH:2 Ar-CHs
2-(4-
Nitrophenyl)e  8.18 (d, 2H),

, 3.23 (t, 2H) 3.08 (t, 2H) 85 (brs,3H) -
thanamine 7.49 (d, 2H)

Hydrochloride

Phenethylami  7.32-7.17 (m,
2.94 (t, 2H) 2.75 (t, 2H) 1.23 (s, 2H) -

ne 5H)
- 8.14 (d, 2H),
p. ( ) - - - 2.45 (s, 3H)
Nitrotoluene 7.35 (d, 2H)
Table 2: 13C NMR Spectroscopic Data (Chemical Shifts in ppm)
Ar-C
Compound (quaternary  Ar-CH -CHz2-Ar -CHz2-N Ar-CHs
)
2-(4-
Nitrophenyl)e
) 146.7, 146.4 130.1, 123.7 394 34.0 -
thanamine
Hydrochloride
Phenethylami 128.9, 128.5,
139.3 42.7 39.5 -
ne 126.3
b 147.2,138.4  129.4,123.4 - i 21.0

Nitrotoluene

Table 3: FT-IR Spectroscopic Data (Key Absorptions in cm™1)
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C-H (sp3) C-H (Ar) C=C (Ar) NO2 Stretch
Compound N-H Stretch
Stretch Stretch Stretch (asymi/sym)
2-(4-
Nitrophenyl)e  3200-2800
] 2926, 2855 3080 1603, 1495 1518, 1347
thanamine (broad)
Hydrochloride
Phenethylami 3085, 3062, 1603, 1496,
3360, 3290 2925, 2855
ne 3026 1453
b 3080 1605, 1490 1518, 1348

Nitrotoluene

Table 4: Mass Spectrometry Data (m/z of Major Fragments)

Compound [M]* Key Fragments
2-(4-Nitrophenyl)ethanamine 166 136, 120, 106, 91, 77
Phenethylamine 121 104,91, 77, 65
p-Nitrotoluene 137 120, 91, 65

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols represent
standard procedures for obtaining high-quality spectroscopic data for small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR Spectra Acquisition

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a
suitable deuterated solvent (e.g., DMSO-de for the hydrochloride salt, CDCIs for the free
base). Transfer the solution to a 5 mm NMR tube.

e Instrument: A 400 MHz (or higher) NMR spectrometer.
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e IH NMR Parameters:

o Pulse Program: Standard single-pulse sequence.

[¢]

Spectral Width: -2 to 12 ppm.

[¢]

Acquisition Time: 3-4 seconds.

[e]

Relaxation Delay: 1-2 seconds.

o

Number of Scans: 16-64, depending on the sample concentration.

[¢]

Referencing: The residual solvent peak is used as an internal standard (e.g., DMSO at
2.50 ppm).

e 13C NMR Parameters:
o Pulse Program: Proton-decoupled pulse sequence.
o Spectral Width: 0 to 200 ppm.
o Acquisition Time: 1-2 seconds.
o Relaxation Delay: 2-5 seconds.
o Number of Scans: 1024 or more, depending on the sample concentration.

o Referencing: The solvent peak is used as an internal standard (e.g., DMSO-de at 39.52
ppm).

» Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired Free Induction Decay (FID) to obtain the final spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

KBr Pellet Method

o Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry,
spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine,
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homogeneous powder is obtained.[1][2]

o Pellet Formation: Place the powdered mixture into a pellet press die and apply pressure
(typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.[1]

o Data Acquisition:

[e]

Instrument: A Fourier-Transform Infrared Spectrometer.

Mode: Transmittance.

o

[¢]

Spectral Range: 4000-400 cm™1,

Resolution: 4 cm~1.

[¢]

Number of Scans: 16-32.

[e]

o Background Correction: Record a background spectrum of a pure KBr pellet and subtract it
from the sample spectrum.

Mass Spectrometry (MS)

Electron lonization (El) Mass Spectrometry

o Sample Introduction: Introduce a small amount of the sample (typically <1 mg) into the mass
spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
[3] The sample must be volatile enough to be vaporized in the ion source.[3]

« lonization: Bombard the vaporized sample molecules with a beam of high-energy electrons
(typically 70 eV) to induce ionization and fragmentation.[3]

e Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity
versus m/z.
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o Data Interpretation: Identify the molecular ion peak (if present) and analyze the
fragmentation pattern to deduce the structure of the compound.

Mandatory Visualization

The following diagrams illustrate the workflow for spectroscopic data cross-validation and the
logical relationships in comparing the data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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